2-(methylamino)nicotinamide
Description
Significance of Nicotinamide (B372718) Core Structures in Biological Systems
Beyond its role in redox reactions, NAD+ is also a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in crucial cellular processes like DNA repair, gene expression, and intracellular signaling. Given these vital functions, the nicotinamide structure is a key player in maintaining cellular homeostasis. The therapeutic potential of modulating NAD+ levels and the activity of NAD+-dependent enzymes has made nicotinamide and its analogs a focal point of research for a variety of conditions.
Overview of Enzyme Methylation and its Biological Regulation
Enzyme methylation is a fundamental biochemical process that involves the addition of a methyl group to a substrate, a reaction catalyzed by enzymes known as methyltransferases. This process is a form of alkylation and represents a key mechanism of epigenetic regulation, where gene expression is modified without altering the underlying DNA sequence. In biological systems, methylation can influence the function of proteins, regulate gene expression, and is involved in the processing of RNA.
The regulation of enzyme activity through methylation is a tightly controlled process. The addition of a methyl group can alter a protein's conformation, its interaction with other molecules, or its enzymatic activity. This regulatory mechanism is integral to numerous cellular pathways, and its dysregulation has been implicated in various diseases. As such, the enzymes involved in methylation processes are significant targets for drug discovery and development.
Rationale for Investigating Substituted Nicotinamide Analogs
The investigation of substituted nicotinamide analogs, such as 2-(methylamino)nicotinamide, is driven by the desire to develop novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. By modifying the core nicotinamide structure, researchers can fine-tune the molecule's interaction with specific biological targets, such as enzymes.
The addition of various substituent groups to the nicotinamide ring can alter its electronic properties, steric hindrance, and potential for hydrogen bonding. These modifications can lead to a number of advantageous outcomes, including:
Enhanced Binding Affinity: Substituents can create more favorable interactions with the active site of a target enzyme, leading to more potent inhibition or activation.
Improved Selectivity: Modifications can be designed to favor binding to a specific enzyme isoform, reducing off-target effects.
Better Pharmacokinetic Properties: Altering the chemical structure can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it more suitable for therapeutic use.
Overcoming Resistance: Novel analogs can be effective against targets that have developed resistance to existing drugs.
The systematic exploration of substituted nicotinamide analogs allows medicinal chemists to probe the structure-activity relationships of these compounds, leading to the rational design of new and more effective drugs.
While the broader class of nicotinamide derivatives has been the subject of extensive research, detailed public information specifically on the biological activity and comprehensive research findings for this compound (CAS Number: 103976-52-9) is limited in currently available scientific literature. A patent for PERK inhibiting compounds mentions the use of a derivative of this compound in a synthesis pathway, but does not provide biological data on this compound itself. google.com Further dedicated research and publication are needed to fully elucidate the specific properties and potential applications of this particular compound.
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-7-5(6(8)11)3-2-4-10-7/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBVURADALKRQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the solution-state structure and conformational dynamics of molecules. nih.goveurjchem.com For 2-(methylamino)nicotinamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for a full structural assignment and conformational analysis.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of each proton. Key signals would include those for the methyl group protons, the amine proton, the amide protons, and the three aromatic protons on the pyridine (B92270) ring. The coupling constants (J-values) between adjacent protons would help establish connectivity and dihedral angles, offering insight into the molecule's preferred conformation.
¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms, including the methyl carbon, the carbons of the pyridine ring, and the carbonyl carbon of the amide group.
2D NMR: Techniques like NOESY would be crucial for conformational analysis by detecting through-space interactions between protons, which can help determine the spatial orientation of the methylamino and carboxamide groups relative to the pyridine ring.
While specific data is unavailable for the target compound, analysis of related structures like 2-(methylamino)pyridine-3-carboxylic acid would involve identifying methylamino protons around δ 2.8–3.2 ppm and pyridine ring protons between δ 7.5–8.5 ppm. sigmaaldrich.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular vibrations of a compound. These vibrations are sensitive to bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding. chemicalbook.com
For this compound, characteristic vibrational bands would be expected for:
N-H stretching: From both the methylamino and amide groups, typically appearing in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.
C=O stretching: A strong absorption from the amide carbonyl group, usually found between 1650-1690 cm⁻¹.
C-N stretching: Vibrations associated with the methylamino and amide C-N bonds.
Pyridine ring modes: A series of characteristic peaks corresponding to C=C and C=N stretching and ring deformation modes.
Low-frequency Raman spectroscopy could further elucidate intermolecular vibrations related to the crystal lattice structure. chemicalbook.com Studies on related compounds like 2-(methylamino)pyridine (B147262) have utilized IR spectroscopy to investigate molecular structure. researchgate.net
Mass Spectrometry Techniques for Structural Confirmation
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. scbt.com
For this compound (C₇H₉N₃O), the expected exact mass can be calculated. The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would be used to fragment this molecular ion, yielding a characteristic pattern of daughter ions that can confirm the connectivity of the atoms within the structure. This fragmentation pattern helps to piece together the molecular structure, confirming the presence of the methylamino group, the nicotinamide (B372718) core, and their relative positions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Crystal Packing and Supramolecular InteractionsThe diffraction data allows for the determination of the unit cell parameters and the overall crystal structure. Analysis of the crystal packing reveals how individual molecules are arranged in the crystal lattice. This is governed by various non-covalent forces known as supramolecular interactions.
π-π Stacking Interactions
π-π stacking interactions are non-covalent forces that occur between aromatic rings. In the context of nicotinamide and its derivatives, these interactions play a significant role in the stabilization of crystal structures. Studies on nicotinamide in aqueous solutions have utilized methods including UV-visible spectroscopy, cyclic voltammetry, and nuclear magnetic resonance (NMR) to investigate these forces. nih.gov These analyses confirmed the presence of hydrogen bonding between water molecules and the amide group, as well as the nitrogen atom on the pyridine ring of nicotinamide molecules. nih.gov Furthermore, NMR results have shown that at higher concentrations, π-π stacking interactions form between the pyridine rings of nicotinamide molecules. nih.gov
Polymorphism Studies of Nicotinamide Derivatives
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Nicotinamide itself is a highly polymorphic compound. acs.orgchemrxiv.org Research has revealed that nicotinamide can form at least eight different polymorphs when crystallized from a melt and two from solution. acs.org A combination of techniques, including hot-stage polarized light microscopy, powder X-ray diffraction, and Raman spectroscopy, has been employed to study these forms. acs.org
The study of nicotinamide derivatives further illustrates the phenomenon of polymorphism. Nicotinamide riboside chloride, for example, has been shown to exist in three crystalline forms. researchgate.net Two of these are true polymorphs (anhydrous forms), while the third is a pseudo-polymorph, specifically a methanolate solvate. researchgate.net The physical stability and interconversion of these forms are critical aspects of their characterization. researchgate.net
Furthermore, nicotinamide can influence the solid-state properties of other compounds. In studies of solid dispersions, the presence of nicotinamide has been shown to induce polymorphic transformations. For example, it can cause the transformation of Ornidazole from one polymorphic form to another with a lower melting point, which can significantly enhance its dissolution rate. medipol.edu.tr The investigation into nicotinic acid derivatives, such as 2-(naphthalen-1-ylamino)-nicotinic acid and 2-(naphthalen-2-ylamino)-nicotinic acid, has shown that factors like substituent size and isomerization play a crucial role in their polymorphic behavior. rsc.org
Application of Diffraction Techniques for Material Characterization
X-ray diffraction is an essential analytical tool for the characterization of crystalline solids, including nicotinamide derivatives. mdpi.com The technique relies on the principle of Bragg's Law, where X-rays are scattered by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern. mdpi.com This pattern serves as a fingerprint for a specific crystalline phase, allowing for the identification and differentiation of polymorphs, co-crystals, and salts. mdpi.comnih.gov
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of molecules. scielo.br This level of detail is crucial for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The data obtained from SCXRD analysis, including unit cell dimensions and space group symmetry, are fundamental for a complete material characterization. nih.govscielo.br
Powder X-ray diffraction (PXRD) is another vital technique, particularly in the pharmaceutical sciences, for phase identification, purity assessment, and stability studies. mdpi.com By comparing the PXRD pattern of a new sample to known patterns, one can confirm the formation of a new crystalline form, such as a co-crystal. nih.gov For example, the formation of a lorazepam-nicotinamide co-crystal was confirmed by the appearance of new, distinct diffraction peaks in the PXRD pattern that were absent in the patterns of the individual components or their physical mixture. nih.gov
Below are interactive tables presenting typical data obtained from diffraction studies of nicotinamide-containing compounds.
Table 1: Example of Crystal Data and Structure Refinement Details from a Single-Crystal X-ray Diffraction Study of a Nicotinamide-Containing Complex. nih.gov
| Parameter | Value |
| Chemical Formula | [Cd₂(C₈H₈NO₂)₄(C₆H₆N₂O)₂(H₂O)₂] |
| Molecular Weight | 1105.72 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 9.5286 (2) Åb = 10.1734 (2) Åc = 13.2876 (3) Åα = 72.831 (3)°β = 75.741 (3)°γ = 67.172 (2)° |
| Cell Volume | 1121.51 (5) ų |
| Z (Formula units/cell) | 1 |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 20025 |
| Independent Reflections | 5581 |
| Final R-indices | R[F² > 2σ(F²)] = 0.024 |
| Goodness-of-fit (S) | 1.08 |
Table 2: Example of Powder X-ray Diffraction (PXRD) Peak Comparison for a Lorazepam-Nicotinamide Physical Mixture vs. their Co-crystal. nih.gov
| Sample | Prominent Diffraction Peaks (2θ values) |
| Physical Mixture (1:1 Molar Ratio) | 11.45°, 13.88°, 14.77°, 15.33°, 17.22°, 21.90° |
| Co-crystal (Liquid-Assisted Grinding) | New peaks at: 10.69°, 12.60°, 14.28°, 16.88°, 17.40°, 17.92°, 19.27°, 21.18°, 23.04°, 24.19°, 25.37° |
Computational Chemistry and Theoretical Modeling of 2 Methylamino Nicotinamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, bonding, and energy levels.
Molecular Docking and Dynamics Simulations
These computational techniques are vital in drug discovery and materials science for simulating how a molecule interacts with a larger system, such as a protein receptor.
Molecular Docking is a method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. rdd.edu.iqmdpi.com It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. researchgate.net Docking simulations for 2-(methylamino)nicotinamide would involve placing it into the binding site of a target protein to predict its binding conformation and estimate its binding energy, providing clues about its potential biological activity.
Molecular Dynamics (MD) Simulations provide a time-dependent view of molecular motion. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. jlu.edu.cnsupsi.ch An MD simulation of this compound, either in solution or complexed with a protein, would reveal its dynamic behavior, conformational flexibility, and the stability of its interactions with its environment (e.g., water molecules or amino acid residues).
Ligand-Protein Interaction Prediction
Predicting the interaction between a small molecule (ligand) and its protein target is a cornerstone of computational drug design. For nicotinamide (B372718) derivatives, molecular docking is a primary technique used to simulate the binding pose and interactions within a protein's active site. tandfonline.comnih.gov These studies are crucial for understanding how the molecule might exert a biological effect, for instance, by inhibiting an enzyme.
Research on various nicotinamide-based compounds targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, demonstrates common interaction patterns. tandfonline.commdpi.com The nicotinamide core, with its pyridine (B92270) ring and amide group, frequently participates in key interactions.
Key Predicted Interactions for Nicotinamide Scaffolds:
Hydrogen Bonding: The amide group of the nicotinamide scaffold is a proficient hydrogen bond donor and acceptor. Docking studies of nicotinamide derivatives in the ATP-binding pocket of VEGFR-2 consistently show the formation of crucial hydrogen bonds with backbone atoms of key amino acid residues in the hinge region, such as Glu883 and Asp1044. semanticscholar.org These interactions are vital for anchoring the ligand in the correct orientation.
Pi-Stacking: The aromatic nature of the pyridine ring allows for favorable pi-stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the active site, further stabilizing the binding.
The table below summarizes typical interactions observed in computational studies of nicotinamide derivatives with the VEGFR-2 kinase domain, which would be anticipated for a molecule like this compound.
| Interaction Type | Key Protein Residues (VEGFR-2) | Contributing Ligand Moiety |
| Hydrogen Bonding | Glu883, Asp1044, Cys919 | Nicotinamide Amide, Pyridine Nitrogen |
| Hydrophobic Interactions | Val848, Ala866, Val899, Leu1035 | Pyridine Ring, Methyl Group |
| Pi-Interactions | Phe1047 | Pyridine Ring |
This table is illustrative, based on findings for various nicotinamide derivatives targeting VEGFR-2.
Binding Affinity Estimation and Conformational Analysis
Beyond predicting the binding pose, computational methods aim to quantify the strength of the interaction, known as binding affinity. A lower binding free energy indicates a more stable complex and, typically, a more potent compound.
Binding Affinity Estimation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy from snapshots of molecular dynamics simulations. mdpi.comnih.govrsc.org These simulations model the movement of the ligand and protein over time, providing a more dynamic and realistic view of the binding event. For a novel nicotinamide derivative targeting VEGFR-2, one study calculated a total binding free energy of -38.36 kcal/mol using MM-GBSA, indicating a highly favorable interaction. mdpi.com Another study on a different nicotinamide derivative reported a total binding energy of -43.73 kcal/mol, breaking it down into component energies. semanticscholar.org
The following table shows an example of a binding free energy decomposition for a nicotinamide derivative, as calculated by the MM-GBSA method. semanticscholar.org
| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy | -58.85 | Favorable |
| Electrostatic Energy | -27.94 | Favorable |
| Total Binding Energy | -43.73 | Highly Favorable |
Data from a study on (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide and VEGFR-2. semanticscholar.org
Conformational Analysis: The specific three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a target. Computational methods such as Density Functional Theory (DFT) are used to determine the most stable, low-energy conformations of molecules like this compound. semanticscholar.orgmdpi.com This analysis helps understand the molecule's intrinsic stability and reactivity. mdpi.com Molecular dynamics (MD) simulations further probe the conformational stability of the ligand once it is bound to the protein, ensuring that the predicted binding pose is maintained over time. mdpi.comnih.gov Stable Root Mean Square Deviation (RMSD) values in MD simulations suggest the formation of a stable and consistent binding conformation. mdpi.com
In Silico Screening and Virtual Library Design
Computational chemistry is instrumental in navigating the vast chemical space to find new drug candidates. In silico screening and virtual library design are two key strategies employed.
In Silico Screening: This process involves computationally screening large databases of existing compounds to identify those that are likely to bind to a specific target. For nicotinamide-based structures, a typical workflow involves:
Pharmacophore Modeling: A 3D model defining the essential structural features required for binding (e.g., hydrogen bond donors/acceptors, aromatic rings) is created based on known active molecules. nih.gov
Virtual Screening: Large compound libraries (like Maybridge or ZINC) are filtered against the pharmacophore model to find molecules that match these features. nih.govresearchgate.net
Molecular Docking: The "hit" compounds from the screening are then docked into the target protein's binding site to predict their binding mode and rank them based on scoring functions. nih.gov
ADMET Prediction: The top-ranked compounds are further analyzed computationally to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, ensuring they have drug-like characteristics. tandfonline.com
This approach has been successfully used to identify novel nicotinamide N-methyltransferase (NNMT) inhibitors from compound libraries. nih.gov
Virtual Library Design: Instead of screening existing compounds, researchers can design novel molecules based on a common chemical core or "scaffold." chalmers.se The nicotinamide structure is an excellent scaffold for creating virtual libraries. researchgate.net By systematically adding different chemical groups (R-groups) to the core structure, a vast virtual library of related compounds can be generated. nih.gov These virtual compounds are then subjected to the same docking and scoring procedures to identify the most promising candidates for synthesis. This strategy allows for a focused exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. drugdesign.org
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) is an iterative process that leverages the three-dimensional structural information of a target protein to design potent and selective inhibitors. The study of nicotinamide derivatives provides classic examples of this principle in action.
The SBDD cycle typically involves:
Target Identification and Structure Determination: The process begins with a known protein target, for which a 3D structure has been determined, often through X-ray crystallography.
Binding Site Analysis: The active site or other potential binding pockets are analyzed to identify key features and amino acid residues that can be targeted.
Computational Ligand Design & Docking: A lead compound, such as a simple nicotinamide derivative, is docked into the binding site to understand its interactions. nih.gov New analogs are then designed in silico to optimize these interactions. For example, if a hydrophobic pocket is identified, modifications can be made to the ligand to better fill that space. nih.gov
Affinity and Selectivity Prediction: The newly designed compounds are computationally evaluated for their binding affinity (using methods like MM-GBSA) and selectivity against other related proteins.
Synthesis and In Vitro Testing: The most promising candidates from the computational analysis are synthesized and tested experimentally to validate the predictions. mdpi.com
Co-crystal Structure Analysis: If a compound shows good activity, its co-crystal structure with the target protein can be determined. This provides precise information about the actual binding mode, which feeds back into the next cycle of design and optimization.
This iterative cycle of computational design, synthesis, and experimental validation has been successfully applied to develop potent and selective inhibitors for targets like Nicotinamide Phosphoribosyltransferase (NAMPT) and ALKBH2, starting from nicotinamide-based scaffolds. nih.govnih.govnih.gov
Biochemical and Molecular Mechanism of Action Studies
Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition Mechanism
Nicotinamide N-methyltransferase (NNMT) is a key enzyme in cellular metabolism that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. nih.gov This process utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, yielding S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). acs.orgnih.gov The study of NNMT inhibitors is crucial due to the enzyme's implications in various diseases, including metabolic disorders and cancer. nih.govacs.org
Table 1: Representative NNMT Inhibitor Potency
| Compound | IC50 | Kd |
|---|---|---|
| NNMTi | 1.2 µM medchemexpress.com | Not Reported |
| Bisubstrate Inhibitor (17u) | 3.7 nM acs.org | 21.23 ± 6.12 nM acs.org |
| NNMT-IN-3 | 1.1 nM (cell-free) medchemexpress.com | Not Reported |
| NNMT-IN-6 | 1.41 µM medchemexpress.com | 5.6 µM medchemexpress.com |
The mode of inhibition for nicotinamide-based NNMT inhibitors is typically competitive with the nicotinamide substrate. mdpi.com This means the inhibitor binds to the same active site as nicotinamide, directly competing with it and preventing the methylation reaction from occurring. Some more complex bisubstrate inhibitors have been shown to be competitive with the cofactor SAM and noncompetitive with the substrate nicotinamide. nih.gov Another bisubstrate inhibitor was found to be competitive with both nicotinamide and SAM. mdpi.com The specific kinetic mechanism for 2-(methylamino)nicotinamide is likely competitive with nicotinamide due to its structural similarity, though detailed studies are required for definitive classification.
The NNMT active site contains distinct binding pockets for both the nicotinamide substrate and the SAM cofactor. nih.govnih.gov X-ray crystallography of the human NNMT ternary complex reveals that nicotinamide and SAH (the product of SAM demethylation) occupy adjacent binding sites. nih.gov The nicotinamide binding pocket is characterized by hydrophobic interactions and hydrogen bonds with specific amino acid residues. nih.gov Inhibitors like this compound are designed to fit into this nicotinamide pocket. More advanced "bisubstrate" inhibitors are engineered to occupy both the nicotinamide and SAM binding pockets simultaneously, which often leads to enhanced potency. acs.orgnih.gov The design of these inhibitors often involves a moiety that mimics nicotinamide to engage in π–π stacking interactions within its binding pocket, which has been shown to significantly increase inhibitory activity. acs.org
By inhibiting NNMT, this compound directly affects the cellular balance of SAM and SAH. NNMT consumes SAM during the methylation of nicotinamide, and its inhibition leads to a decrease in SAM consumption. nih.govnih.gov This can result in an accumulation of SAM and a reduction in the production of SAH. nih.govnih.gov The ratio of SAM to SAH is a critical indicator of the cell's methylation potential. researchgate.net Consequently, NNMT inhibition can alter this ratio, which has broad implications for numerous cellular methylation reactions essential for processes like epigenetic regulation. nih.gov Overexpression of NNMT has been shown to decrease SAM levels and the SAM/SAH ratio. nih.gov
The NNMT reaction is a key regulatory point in the NAD+ salvage pathway. nih.gov This pathway recycles nicotinamide, a byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into NAD+. nih.govwikipedia.org NNMT diverts nicotinamide away from this recycling process by methylating it. nih.gov By inhibiting NNMT, this compound increases the availability of nicotinamide for the salvage pathway, which can lead to increased synthesis of NAD+. frontiersin.org The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN), a precursor to NAD+. nih.govfrontiersin.org Therefore, NNMT inhibition can boost cellular NAD+ levels, a crucial coenzyme for redox reactions and a substrate for important signaling enzymes. nih.govwikipedia.orgfrontiersin.org
Investigation of Interactions with Other Enzymes and Proteins
The selectivity of an NNMT inhibitor is a critical aspect of its pharmacological profile. Ideally, it should potently inhibit NNMT without significantly affecting other enzymes, particularly other methyltransferases. Some potent bisubstrate NNMT inhibitors have shown good selectivity over other methyltransferases like phenylethanolamine N-methyltransferase (PNMT), which shares structural similarity with NNMT, as well as PRMT5 and DOT1L. acs.org However, some bisubstrate inhibitors have shown some activity against DOT1L and PRMT7. nih.gov Proteomics analyses have revealed that NNMT can physically interact with enzymes of the methionine cycle, such as betaine-homocysteine S-methyltransferase (BHMT), methionine adenosyltransferase 1A (MAT1A), and adenosylhomocysteinase (AHCY). nih.gov This interaction suggests that NNMT's role in regulating methyl donor balance may be multifaceted, involving both its enzymatic activity and its protein-protein interactions. nih.gov Further research is needed to fully elucidate the interaction profile of this compound with a broad range of cellular proteins.
Pantothenate Synthetase Interactions
Current research provides limited direct evidence on the specific interactions between this compound and pantothenate synthetase. However, the broader context of pantothenate metabolism is significant. Pantothenic acid, or vitamin B5, is crucial for the synthesis of coenzyme A (CoA), a vital molecule in cellular metabolism. nih.gov The synthesis of CoA is primarily regulated by the enzyme pantothenate kinase. nih.gov Some novel antitubercular prodrugs have been shown to target pantothenate kinase (PanK) in Mycobacterium tuberculosis. unipv.it While this indicates that the pathway is a viable drug target, specific data on this compound's effect on pantothenate synthetase is not detailed in the available literature.
Poly(ADP-ribose) Polymerases (PARPs) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine (B156593) dinucleotide (NAD+) to target proteins. bio-techne.comgoogle.com This process, known as poly(ADP-ribosylation), is critical for cellular processes like DNA repair and genomic stability. google.comaacrjournals.org
PARP inhibitors often mimic the nicotinamide moiety of NAD+ to block the enzyme's catalytic activity. ijmsweb.com Nicotinamide itself is a known inhibitor of PARP-1 and PARP-2. ijmsweb.com By inhibiting PARP, these compounds can prevent the repair of single-strand DNA breaks, which can lead to the potentiation of DNA-damaging agents used in cancer therapy. google.comaacrjournals.org The inhibition of PARP activity by nicotinamide can also lead to the restoration of cellular adenosine (B11128) triphosphate (ATP) levels. ijmsweb.com Given its structure as a nicotinamide derivative, this compound is anticipated to exhibit inhibitory activity against PARPs, a common characteristic for molecules sharing the nicotinamide scaffold.
Sirtuin (SIRT) Deacetylase Activity Modulation
Sirtuins are a class of NAD+-dependent deacetylases (HDACs) that play crucial roles in cellular regulation, including transcriptional silencing, cell survival, and metabolism. embopress.orgnih.govmdpi.com There are seven human sirtuins (SIRT1-7). nih.govthno.org During the deacetylation reaction, sirtuins consume one molecule of NAD+ and release nicotinamide as a byproduct. thno.orgplos.org
Nicotinamide functions as a general, non-competitive inhibitor of sirtuin activity. nih.govplos.org For instance, nicotinamide can inhibit the activity of SIRT1, a sirtuin that deacetylates various proteins, including the RelA/p65 subunit of NF-κB and the p53 tumor suppressor. embopress.org By inhibiting SIRT1, nicotinamide can prevent the deacetylation of target proteins, thereby modulating their activity. embopress.orgmdpi.com Similarly, SIRT2 activity is also inhibited by nicotinamide. mdpi.com As a derivative, this compound is expected to modulate sirtuin activity due to its core nicotinamide structure, which is fundamental to the inhibitory mechanism.
Selectivity Profiling Against Other Methyltransferases
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govnih.gov Overexpression of NNMT is implicated in various diseases. nih.govnih.gov
Selectivity is a crucial aspect of inhibitor design. Studies on bisubstrate inhibitors for NNMT have provided insights into selectivity over other methyltransferases. nih.gov A study on a close structural isomer, 6-(methylamino)-nicotinamide, reported an IC50 value of 19.8 μM against NNMT. nih.gov The design of bisubstrate inhibitors, which mimic both the substrate and the cofactor, has the potential to achieve high potency and selectivity for NNMT. nih.gov
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 6-(methylamino)-nicotinamide | Nicotinamide N-methyltransferase (NNMT) | 19.8 µM | nih.gov |
Cellular Effects and Signaling Pathway Modulation
The interactions of nicotinamide derivatives at the molecular level translate into significant effects on cellular energy and signaling pathways.
Impact on Cellular Energy Metabolism (NAD+, ATP levels)
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, central to energy metabolism and cellular signaling. nih.govnih.gov It exists in an oxidized form (NAD+) and a reduced form (NADH), and the NAD+/NADH ratio is a critical indicator of the cell's redox state and metabolic health. wikipedia.org NAD+ is a key cofactor for redox reactions in glycolysis, the citric acid cycle, and fatty acid oxidation, which are essential for ATP production. nih.gov
| Enzyme Family | Function | Effect of Nicotinamide | Impact on Cellular Metabolism |
|---|---|---|---|
| Poly(ADP-ribose) Polymerases (PARPs) | DNA repair, signaling | Inhibition | Spares NAD+, may restore ATP levels. ijmsweb.com |
| Sirtuins (SIRTs) | Deacetylation, gene silencing, metabolism | Inhibition | Spares NAD+, modulates metabolic pathways. nih.govplos.org |
| CD38 Glycohydrolase | Major NAD+ degradation | Product of the reaction | Regulates cellular NAD+ levels. nih.govfrontiersin.org |
| Nicotinamide N-methyltransferase (NNMT) | Nicotinamide methylation/clearance | Substrate | Regulates nicotinamide and NAD+ levels. nih.gov |
Reactive Oxygen Species (ROS) Management and Oxidative Stress Reduction
The compound this compound is structurally related to nicotinamide (also known as niacinamide), the amide form of vitamin B3. ebi.ac.ukmdpi.com Nicotinamide is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). mdpi.com These molecules are integral to a multitude of cellular processes, including the management of reactive oxygen species (ROS) and the mitigation of oxidative stress. mdpi.comnih.gov
Superoxide (B77818) and nitric oxide are the primary free radicals generated in skeletal muscle, and their production increases during physical activity. nih.gov While ROS can cause cellular damage, they also function as signaling molecules. nih.govnih.gov The enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase is a major source of superoxide in skeletal muscle, both at rest and during contraction. nih.gov
Studies have shown that nicotinamide can help restore cellular energy levels, which are crucial for combating oxidative stress. mdpi.com By boosting the levels of NAD⁺ and NADPH, nicotinamide supports the cell's antioxidant defense systems. mdpi.com For instance, nicotinamide mononucleotide (NMN), a derivative of nicotinamide, has been found to inhibit oxidative stress-induced damage in human umbilical vein endothelial cells by activating the SIRT1/NQO-1 axis. nih.gov This suggests a potential mechanism by which nicotinamide and its derivatives can protect against vascular oxidative stress. nih.gov
Furthermore, the expression of Nicotinamide N-methyltransferase (NNMT) has been linked to a reduction in oxidative stress. mdpi.com Increased NNMT activity can lead to a decrease in markers of oxidative stress, such as superoxide and isoprostane F2α, and an increase in the ratio of reduced to oxidized glutathione (B108866) (GSH:GSSG), a key indicator of cellular antioxidant capacity. mdpi.com
DNA Repair Mechanisms
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Efficient DNA repair mechanisms are essential for maintaining genomic stability and preventing diseases such as cancer. Nicotinamide plays a significant role in DNA repair, primarily through its role as a precursor to NAD⁺, a substrate for the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.govaginganddisease.org
PARP-1 is a key player in the DNA damage response. afiponline.org It recognizes and binds to DNA strand breaks, which activates its enzymatic activity. nih.gov Using NAD⁺ as a substrate, PARP-1 synthesizes long branches of poly(ADP-ribose) (PAR) on itself and other acceptor proteins at the site of damage. nih.govafiponline.org This process, known as PARylation, facilitates the recruitment of DNA repair proteins to the damaged site. nih.gov
The activation of PARP-1 can have different cellular outcomes depending on the extent of DNA damage. nih.gov With mild damage, PARP-1 activation promotes DNA repair and cell survival. nih.gov However, extensive DNA damage can lead to excessive PARP-1 activation, resulting in significant depletion of cellular NAD⁺ and ATP, which can ultimately cause cell death through necrosis. nih.govafiponline.org In some cases, PARP-1 activation can also trigger apoptosis, or programmed cell death. nih.gov
Studies have shown that nicotinamide supplementation can enhance DNA repair by providing the necessary NAD⁺ for PARP-1 activity. mdpi.comafiponline.org For example, in atrial cardiomyocytes experiencing rapid pacing, which induces DNA damage, both PARP-1 inhibition and NAD⁺ replenishment with nicotinamide were found to protect against DNA damage and contractile dysfunction. afiponline.org
Cell Cycle Regulation and Apoptosis Modulation
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer. researchgate.net Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. The modulation of both cell cycle progression and apoptosis is a key area of research for developing new therapeutic strategies.
Nicotinamide and its derivatives have been shown to influence cell cycle regulation and apoptosis. For instance, a novel synthesized compound, 2-(3-(methylamino)phenyl)-6-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide, which shares a structural similarity with nicotinamide, was found to inhibit the proliferation of MCF-7 breast cancer cells by downregulating cyclin B1, a key regulator of the G2/M phase of the cell cycle. researchgate.net
The Bcl-2 family of proteins are central regulators of apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. uva.nl Bax, a pro-apoptotic protein, plays a critical role in initiating the apoptotic cascade. uva.nl Research has shown that nicotinamide can modulate the expression of Bcl-2 family proteins. In a study on developing rat brains, nicotinamide was found to reduce the upregulation of Bax mRNA levels induced by the alkylating agent thiotepa. plos.org
Furthermore, the activation of PARP-1 by DNA damage can also lead to apoptosis. nih.gov Cleavage of PARP-1 by caspases, the executioner enzymes of apoptosis, is a well-established marker of this process. plos.org Nicotinamide, by influencing NAD⁺ levels and PARP-1 activity, can indirectly modulate apoptotic signaling pathways. nih.gov
Anti-inflammatory Effects (e.g., TNF-alpha, NF-κB)
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of diseases. Key mediators of the inflammatory response include the cytokine tumor necrosis factor-alpha (TNF-α) and the transcription factor nuclear factor-kappa B (NF-κB). nih.govmdpi.com
TNF-α is a potent pro-inflammatory cytokine that plays a central role in initiating and regulating the inflammatory cascade. mdpi.comsciopen.com It exerts its effects by binding to its receptors, which triggers downstream signaling pathways, including the activation of NF-κB. sciopen.com NF-κB is a master regulator of inflammation, controlling the expression of numerous genes involved in the inflammatory response, such as those encoding other pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govbmbreports.org
Nicotinamide has been shown to possess anti-inflammatory properties by targeting the NF-κB signaling pathway. nih.gov Studies have demonstrated that nicotinamide can inhibit the translocation of NF-κB into the nucleus, a critical step for its activation. nih.gov In cellular models, nicotinamide effectively reduced the production of TNF-α and other inflammatory mediators in response to lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov
The inhibition of NF-κB by nicotinamide is thought to be mediated, at least in part, through the regulation of PARP-1 activity. nih.gov PARP-1 can influence the activity of NF-κB, and inhibition of PARP-1 has been shown to suppress the production of TNF-α. nih.gov Therefore, by modulating the NAD⁺/PARP-1 axis, nicotinamide can exert its anti-inflammatory effects.
Structure Activity Relationship Sar Studies
Systematic Modification of the Nicotinamide (B372718) Scaffold
The nicotinamide scaffold serves as a foundational element for a multitude of biologically active compounds. In the context of NNMT inhibitors, this scaffold mimics the natural substrate, nicotinamide. nih.govnih.gov Systematic modifications are undertaken to explore how changes to this core structure affect enzyme inhibition.
One common strategy involves replacing the nicotinamide moiety with other aromatic or heteroaromatic rings to probe the binding pocket of the target enzyme. nih.govuniversiteitleiden.nl For instance, in the development of bisubstrate inhibitors, which mimic both nicotinamide and the S-adenosyl-l-methionine (SAM) cofactor, the nicotinamide portion is often varied. nih.govnih.gov These modifications aim to enhance interactions, such as π-π stacking, with amino acid residues like tyrosine in the enzyme's active site. nih.gov
Furthermore, the substitution pattern on the pyridine (B92270) ring is systematically altered. This includes changing the position and nature of various functional groups to optimize binding affinity and inhibitory activity. The introduction of substituents at different positions can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with the enzyme.
Role of Methylamino Substitution at the 2-Position
The substitution at the 2-position of the nicotinamide ring with a methylamino group is a critical determinant of the compound's biological activity. This specific substitution is a recurring motif in a number of potent enzyme inhibitors.
The presence of an amino group at this position can be crucial for forming key hydrogen bonds with the target enzyme. The nature of the substituent on this amino group (e.g., methyl vs. larger groups) can fine-tune the potency and selectivity of the inhibitor. For example, in the development of inhibitors for Janus Kinase 3 (JAK3), while a carbamoyl (B1232498) group was introduced at the C5-position, the amino group at the C4-position (analogous to the 2-position in this context) was found to be essential for potent inhibition. jst.go.jp
Influence of Aromatic and Aliphatic Moieties on Activity and Binding
The introduction of various aromatic and aliphatic moieties to the core structure of 2-(methylamino)nicotinamide analogs has a profound impact on their inhibitory activity and binding affinity. These appended groups can interact with different sub-pockets of the enzyme's active site, leading to enhanced potency.
Aromatic Moieties: The addition of aromatic groups, particularly larger ones like naphthalene, has been shown to significantly increase inhibitory activity. nih.govacs.org This is often attributed to enhanced π-π stacking interactions with aromatic residues, such as tyrosine, within the nicotinamide binding pocket of enzymes like NNMT. nih.gov In some cases, substituted aromatic systems show greater potency than unsubstituted ones. tandfonline.com For example, a para-cyano substituted styrene (B11656) scaffold was identified as a highly potent inhibitor. nih.govuniversiteitleiden.nl
Correlation between Structural Features and Biochemical/Cellular Activity
A clear correlation exists between the specific structural features of this compound analogs and their resulting biochemical and cellular activity. This is often quantified through metrics like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Systematic SAR studies have demonstrated that specific substitutions can lead to dramatic changes in potency. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position resulted in a significant increase in JAK3 inhibitory activity. jst.go.jp Further modifications to the cyclohexyl ring, such as the addition of a methyl group, led to even more potent analogs. jst.go.jp
The following tables present data from various studies, illustrating the impact of structural modifications on inhibitory activity.
| Compound | Aromatic Moiety | IC50 (µM) |
|---|---|---|
| 1 | Benzamide | 23.4 |
| 2 | Benzamide | 4.36 |
| 66 | Benzoic acid | >250 |
| 72 | Methyl benzoate | 12.3 |
| 78 | Naphthalene | 1.41 |
| Compound | Modification | JAK3 IC50 (nM) |
|---|---|---|
| 11a | N-methylcyclohexylamine at C4, Carbamoyl at C5 | 1600 |
| 14a | Cyclohexylamino at C4, Carbamoyl at C5 | 14 |
| 15a | N-methyl carbamoyl at C5 | 85 |
| 15b | Bulky aliphatic carbamoyl at C5 | 3400 |
| 15c | Aromatic carbamoyl at C5 | 1200 |
| 11i | 3-methylcyclohexylamine at C4 | 3.0 |
| 11j | 4-methylcyclohexylamine at C4 | 14 |
Rational Design of Potent and Selective Analogs
The insights gained from SAR studies are fundamental to the rational design of new, more potent, and selective analogs. boisestate.edumdpi.com By understanding which structural motifs are crucial for activity, medicinal chemists can design novel compounds with improved pharmacological profiles. mdpi.com
This process often involves computational methods, such as molecular docking and density functional theory (DFT), to predict how newly designed molecules will interact with the target enzyme. boisestate.edumdpi.com For example, modeling studies can help rationalize the improved activity of an analog by revealing favorable interactions, such as intramolecular hydrogen bonds or enhanced π-π stacking. acs.org
The goal of rational design is not only to enhance potency but also to improve selectivity for the target enzyme over other related enzymes, which is crucial for minimizing off-target effects. nih.gov For instance, researchers have successfully designed bisubstrate NNMT inhibitors with over 5000-fold selectivity over other methyltransferases. nih.gov The iterative process of design, synthesis, and biological evaluation, guided by SAR, is a cornerstone of modern drug discovery. boisestate.edu
Preclinical Research and Investigational Applications
In Vitro Cellular Models for Efficacy and Mechanism Evaluation
In vitro studies are fundamental in preclinical research, providing a controlled environment to assess a compound's biological activity and mechanism of action at the cellular level. For 2-(methylamino)nicotinamide and related NNMT inhibitors, these studies have been crucial in demonstrating their effects on cancer cell proliferation and in establishing assays for further drug discovery.
Cell Proliferation Inhibition Studies (e.g., Oral Cancer Cells)
The inhibitory effect of NNMT inhibitors on the proliferation of cancer cells has been a key area of investigation. The human oral squamous cell carcinoma (OSCC) cell line, HSC-2, has been frequently used in these studies due to its high expression of NNMT, which is thought to contribute to its growth and tumorigenic capacity. acs.orgnih.gov
One study investigated a potent bisubstrate NNMT inhibitor, referred to as compound 78, and observed a significant, dose-dependent inhibitory effect on the proliferation of HSC-2 cells. acs.orgnih.gov Treatment with this compound led to a notable decrease in cell proliferation. acs.org Specifically, after 48 hours of treatment, cell proliferation was inhibited by 20% at a 10 µM concentration, 21% at 50 µM, and 27% at 100 µM. acs.org The effect was even more pronounced after 72 hours, where the highest concentration (100 µM) resulted in a 44% reduction in cell proliferation. acs.org These findings suggest that NNMT inhibition can effectively slow the growth of oral cancer cells. acs.orgmdpi.com In contrast, 6-methylaminonicotinamide was also tested in these assays but did not show significant inhibition of cell proliferation under the tested conditions. acs.orgmdpi.com
| Time Point | Concentration | Proliferation Reduction |
|---|---|---|
| 48 hours | 10 µM | 20% |
| 48 hours | 50 µM | 21% |
| 48 hours | 100 µM | 27% |
| 72 hours | 100 µM | 44% |
Cell Line Selection and Culture Conditions
The selection of appropriate cell lines is critical for the relevance of in vitro findings. For NNMT inhibitor studies, researchers have often chosen cell lines with high endogenous expression of the enzyme.
Table of Selected Cell Lines in NNMT Research:
| Cell Line | Cancer Type | Rationale for Selection | Culture Medium | Supplements | Incubation Conditions |
|---|---|---|---|---|---|
| HSC-2 | Oral Squamous Cell Carcinoma | High NNMT expression. acs.orgnih.gov | DMEM (High Glucose) inabj.org | 10% FBS, 1% Penicillin-Streptomycin inabj.org | 37°C, 5% CO₂ inabj.org |
| A549 | Lung Cancer | Used for comparative anti-proliferative studies. mdpi.com | Ham's F12 nih.gov | Varies by study | 37°C, 5% CO₂ nih.gov |
| T24 | Bladder Cancer | Used for comparative anti-proliferative studies. mdpi.com | McCoy's 5a Medium Modified atcc.org | 10% FBS atcc.org | 37°C, 5% CO₂ atcc.org |
| PE/CA PJ-15 | Oral Squamous Cell Carcinoma | Demonstrated high NNMT expression levels. plos.orgnih.gov | Not specified | Not specified | Not specified |
The culture conditions for these cell lines are standardized to ensure reproducibility. For instance, HSC-2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. inabj.org T24 cells are cultured in McCoy's 5a Medium with 10% FBS. atcc.org A549 cells have been cultured in various media, including Ham's F12, with medium changes every 2-4 days for long-term cultures. nih.gov
High-Throughput Screening (HTS) Assays for Compound Activity
The discovery of novel NNMT inhibitors has been accelerated by the development of high-throughput screening (HTS) assays. nih.gov These assays allow for the rapid testing of large numbers of compounds to identify those with inhibitory activity against NNMT. tribioscience.com
One such method is a fluorescence polarization (FP)-based competition assay. nih.gov This technique is robust, with a reported Z' factor of 0.76, indicating its suitability for HTS. nih.gov The FP assay can identify inhibitors that act directly at the enzyme's active site or through allosteric mechanisms. nih.gov Another HTS method is a fluorometric assay that measures the production of homocysteine, a downstream product in the NNMT reaction pathway. tribioscience.comtribioscience.com In this assay, the presence of an NNMT inhibitor leads to a reduction in the fluorescent signal. tribioscience.comtribioscience.com
While effective for screening, these methods are often complemented by more detailed analytical techniques for confirming hits and determining inhibitory constants. researchgate.net For example, ultra-high-performance hydrophilic liquid interaction chromatography (HILIC) coupled to mass spectrometry (Q-TOF-MS) has been used to directly measure the formation of N-methylnicotinamide (MNA), the product of the NNMT reaction, providing a direct assessment of enzyme inhibition. acs.orgresearchgate.net
In Vivo Animal Models for Therapeutic Potential
Following promising in vitro results, investigational compounds are typically advanced to in vivo animal models to assess their therapeutic potential in a whole-organism context. These models are essential for evaluating a compound's efficacy.
Cancer Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a mainstay of in vivo cancer research. chayon.co.krcrownbio.com Studies involving the downregulation of NNMT have demonstrated significant anti-tumor effects in such models. For example, silencing NNMT in human oral carcinoma cells (PE/CA PJ-15) before injecting them into athymic mice resulted in a marked reduction in tumor volume compared to controls. plos.org This provides a strong rationale for the therapeutic use of NNMT inhibitors like this compound in oncology. plos.org
Other relevant in vivo cancer models include subcutaneous xenografts using various cancer cell lines, such as hepatocellular carcinoma (HepG2), and allograft models in immunocompetent mice, which allow for the study of interactions with the immune system. nih.govnih.gov
Metabolic Disorder Models
The role of NNMT in metabolism has prompted investigations into its inhibitors for metabolic diseases like obesity and type 2 diabetes. uniovi.esfrontiersin.org Animal models, particularly diet-induced obese (DIO) mice, are central to this area of research. bohrium.comnih.gov
Studies have shown that reducing NNMT expression in the white adipose tissue (WAT) and liver of mice protects them from diet-induced obesity. nih.gov This effect is attributed to an increase in cellular energy expenditure. nih.gov Pharmacological inhibition of NNMT with small molecules has produced similar beneficial outcomes. researchgate.net Treatment of DIO mice with NNMT inhibitors has been shown to reduce body weight, decrease white adipose mass, improve insulin (B600854) sensitivity, and normalize glucose tolerance. researchgate.netuniversiteitleiden.nl For instance, the NNMT inhibitor JBSNF-000088 reduced MNA levels in animal models, leading to insulin sensitization, glucose modulation, and body weight reduction. researchgate.netmedchemexpress.com Another inhibitor, 5-amino-1MQ, also reversed diet-induced obesity in mice without affecting food intake. researchgate.net These findings underscore the potential of NNMT inhibitors as therapeutic agents for metabolic disorders. frontiersin.org
Neurodegenerative Disease Models
The compound this compound is structurally related to nicotinamide (B372718), a molecule with established neuroprotective properties. The therapeutic potential of nicotinamide and its derivatives in neurodegenerative diseases often stems from their role in cellular metabolism and signaling, particularly through the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway. atlasgeneticsoncology.org Dysregulation of NAD+ metabolism has been implicated in the pathogenesis of neurodegenerative conditions. mdpi.com
A key enzyme in this context is Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase that is abundant in the central nervous system. frontiersin.org Increased SIRT2 activity has been linked to age-associated neurodegenerative diseases. thieme-connect.commdpi.com Nicotinamide itself is a known inhibitor of sirtuins. frontiersin.org It can protect against neuronal damage by preventing the deacetylation of cellular components like tubulin, which is crucial for maintaining neural structures. frontiersin.orgthieme-connect.com Inhibition of SIRT2 has been shown to alleviate neurodegeneration in various disease models. frontiersin.org While direct studies on this compound are limited, its structural similarity to nicotinamide suggests it could interact with similar pathways, potentially modulating SIRT2 activity and offering neuroprotective effects. The specific methylation may alter its potency and ability to cross the blood-brain barrier.
Inflammation Models
The role of this compound in inflammation is closely tied to the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide, a process that produces 1-methylnicotinamide (B1211872) (1-MNA). atlasgeneticsoncology.org Elevated NNMT expression has been observed in various inflammatory and autoimmune diseases. uniovi.esarvojournals.orgnih.gov
In models of inflammatory conditions, increased NNMT activity can influence the inflammatory response. if-pan.krakow.pl For instance, in Graves' orbitopathy, an autoimmune inflammatory disorder, pro-inflammatory stimuli increase NNMT expression in orbital fibroblasts. arvojournals.orgnih.gov The product of the NNMT reaction, 1-MNA, has demonstrated anti-inflammatory properties in several experimental models, including necrotizing enterocolitis and concanavalin (B7782731) A-induced hepatitis. if-pan.krakow.plplos.org It is suggested that the upregulation of the NNMT/1-MNA pathway can be a regulatory response to inflammation. if-pan.krakow.pl Inhibition of NNMT has been shown to reduce the production of pro-inflammatory cytokines like IL-6 and IL-8, suggesting that targeting this enzyme could be a therapeutic strategy for inflammatory diseases. arvojournals.org
Pharmacological and Biological Applications of NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target due to its role in cellular metabolism and its association with several pathologies. Inhibiting this enzyme is being actively investigated for its potential benefits across multiple disease areas. patsnap.comuniversiteitleiden.nl
Potential in Cancer Treatment
Elevated expression of NNMT is a common feature in a wide array of cancers, including those of the bladder, colon, stomach, pancreas, and breast. frontiersin.orgembopress.orgmdpi.com High NNMT levels in tumors are frequently correlated with poor prognosis, increased tumor growth, and metastasis. mdpi.comnih.govnih.govembopress.org The enzyme supports cancer progression by altering cellular metabolism and epigenetic landscapes. frontiersin.orgembopress.org By consuming the universal methyl donor S-adenosylmethionine (SAM), NNMT can lead to changes in DNA and histone methylation, which in turn alters the expression of cancer-associated genes. frontiersin.orgembopress.orgnih.gov
Targeting NNMT with small molecule inhibitors or through RNA interference has shown promise in preclinical cancer models. frontiersin.orguniversiteitleiden.nl Such inhibition can decrease cancer cell proliferation, reduce tumorigenicity, and enhance the effectiveness of other treatments like chemotherapy and radiation. mdpi.comfrontiersin.orgnih.gov For example, in urothelial bladder cancer, targeting NNMT in cancer-associated fibroblasts was found to reduce tumor growth and enhance the efficacy of anti-PD-L1 immunotherapy. bmj.com
Below is a table summarizing the role of elevated NNMT expression in various cancers.
| Cancer Type | Role of Elevated NNMT | Associated Findings | Citations |
| Bladder Cancer | Promotes Tumor Progression | Associated with resistance to immunotherapy. | bmj.com |
| Breast Cancer | Promotes Metastasis | Imprints a genetic program enhancing cancer cell plasticity. | embopress.orgnih.govembopress.org |
| Colorectal Cancer | Reduces Apoptosis | Alters phosphorylation of upstream signals in the p38-MAPK pathway. | frontiersin.org |
| Gastric Cancer | Independent Risk Factor | High expression in stromal cells is linked to poor prognosis. | frontiersin.orgnih.gov |
| Glioblastoma | Promotes Tumorigenesis | Silencing NNMT suppresses cell proliferation. | frontiersin.orgmdpi.com |
| Liver Cancer | Enhances Invasion & Metastasis | Promotes expression of molecules like CD44. | mdpi.com |
| Ovarian Cancer | Predicts Treatment Sensitivity | High expression linked to the mesenchymal molecular subtype. | frontiersin.orgnih.gov |
| Pancreatic Cancer | Supports Cancer Cell Survival | Modulates the metabolome to favor tumor growth. | mdpi.comfrontiersin.org |
Roles in Metabolic Regulation
NNMT is a critical regulator of energy metabolism, with high expression in the liver and adipose tissue. frontiersin.orgcsic.es Elevated NNMT levels are strongly associated with metabolic disorders like obesity and type 2 diabetes. frontiersin.orgnih.govresearchgate.netoup.com The enzyme influences metabolic health by modulating the levels of two key cellular molecules: SAM and NAD+. frontiersin.orgnih.gov
By catalyzing the methylation of nicotinamide, NNMT consumes it, reducing the available pool for NAD+ synthesis. frontiersin.orgmdpi.com Lower NAD+ levels can impair mitochondrial function and energy production. frontiersin.org Pharmacological inhibition or genetic knockdown of NNMT has been shown to protect against diet-induced obesity in animal models. frontiersin.orgnih.govresearchgate.net These interventions lead to increased energy expenditure, reduced fat accumulation, improved glucose tolerance, and enhanced insulin sensitivity. mdpi.comfrontiersin.orgnih.govresearchgate.net Therefore, NNMT inhibitors are considered a promising therapeutic strategy for metabolic syndrome. patsnap.comfrontiersin.org
Neuroprotection and Central Nervous System Applications
The role of NNMT in the central nervous system (CNS) is complex, with evidence suggesting both detrimental and protective effects depending on the context. acs.org On one hand, overexpression of NNMT could deplete the brain's supply of SAM, a crucial methyl donor for various neurological processes. nih.gov This dysregulation of methyl metabolism is a feature of some neurodegenerative diseases. mdpi.com
Conversely, some studies indicate a neuroprotective role for NNMT and its product, 1-methylnicotinamide (1-MNA). acs.org Ectopic expression of NNMT in a human neuroblastoma cell line was shown to be cytoprotective against various mitochondrial toxins. nih.gov This protection was only partially mediated by 1-MNA, suggesting other mechanisms are at play. nih.gov In the context of Parkinson's disease, some research suggests that NNMT expression appears to be neuroprotective. acs.org The dual nature of NNMT's role in the CNS means that further research is required to determine whether its inhibition or activation would be beneficial for specific neurological disorders. universiteitleiden.nl
Immunomodulatory Effects
NNMT is emerging as a key modulator of immune responses. The enzyme's expression can be induced by pro-inflammatory cytokines, and it plays a role in the pathogenesis of inflammatory autoimmune diseases. uniovi.esnih.gov The activity of NNMT can influence the function of immune cells by altering their metabolic and epigenetic states. researchgate.net
Recent studies have shown that the NNMT product, 1-MNA, can modulate the activity of immune cells within the tumor microenvironment. universiteitleiden.nloru.se For instance, downregulating NNMT expression has been shown to reduce the number of immunosuppressive cells, potentially enhancing the body's anti-tumor immune response. researchgate.net In models of urothelial bladder cancer, NNMT in cancer-associated fibroblasts was found to recruit tumor-associated macrophages, thereby promoting tumor progression and resistance to immunotherapy. bmj.com Furthermore, inhibiting NNMT in models of Graves' orbitopathy attenuated inflammatory responses by reducing the expression of pro-inflammatory cytokines and inhibiting key signaling pathways. arvojournals.orgnih.gov These findings highlight the potential of NNMT inhibitors as a novel class of immunomodulatory agents. arvojournals.org
Advanced Analytical Methodologies in Research
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Metabolite Profiling
Chromatography coupled with mass spectrometry stands as a cornerstone for metabolomics, enabling the separation, identification, and quantification of small molecules like 2-(methylamino)nicotinamide from complex biological samples. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the physicochemical properties of the analyte, such as polarity and volatility.
LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly well-suited for analyzing polar compounds like nicotinamide (B372718) and its derivatives. nih.govnih.gov The analysis of such molecules can be challenging due to poor retention on standard reversed-phase columns. nih.gov17img.cn To overcome this, specialized chromatographic techniques are often employed. A developed mixed-mode (reverse-phase/anion-exchange) chromatography-tandem mass spectrometry method has proven effective for the analysis of nicotinamide adenine (B156593) dinucleotide (NAD+) precursors and their metabolic products. nih.gov For sample preparation, protein precipitation with solvents like acetonitrile (B52724) is a common first step to extract metabolites from serum or plasma. nih.gov The use of a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for highly sensitive and selective quantification, by monitoring specific precursor-to-product ion transitions. nih.gov
Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and extensive, standardized libraries for compound identification. 17img.cnhmdb.ca However, its application to polar and non-volatile compounds like this compound typically requires a chemical derivatization step to increase volatility and thermal stability. 17img.cn This process, while adding complexity, allows for the robust analysis of compounds that are otherwise difficult to measure by GC. jfda-online.com Direct injection techniques with specialized injector liners have also been developed to minimize sample preparation for certain applications. jfda-online.com
Table 1: Comparison of LC-MS/MS and GC-MS for Nicotinamide-related Metabolite Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Analyte Suitability | Ideal for polar, non-volatile compounds. nih.gov | Best for volatile or semi-volatile compounds; requires derivatization for polar molecules. 17img.cn |
| Sample Preparation | Often involves protein precipitation and filtration. nih.gov | Typically requires derivatization to increase analyte volatility. 17img.cn |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., reversed-phase, HILIC). 17img.cn | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. jfda-online.com |
| Ionization | Soft ionization techniques (e.g., ESI) are common, keeping the molecule intact. nih.gov | Hard ionization techniques (e.g., EI) are common, creating reproducible fragmentation patterns. 17img.cn |
| Key Advantage | Direct analysis of polar metabolites in their native form. nih.gov | High-resolution separation and extensive spectral libraries for identification. hmdb.ca |
For comprehensive metabolite profiling, especially of polar compounds, Ultra-High-Performance Hydrophilic Liquid Interaction Chromatography (HILIC) is an increasingly utilized technique. 17img.cnnih.gov HILIC separates compounds based on their polarity, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar analytes that are not well-retained in reversed-phase chromatography. lcms.cz This makes it exceptionally suitable for the analysis of the NAD+ metabolome, which includes nicotinamide and its various derivatives. epfl.ch
Coupling HILIC with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) provides significant advantages. researchgate.net This hybrid mass spectrometer combines the selectivity of a quadrupole analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. This allows for the precise identification of unknown metabolites based on their accurate mass and isotopic patterns, and the quantification of known compounds with high sensitivity. researchgate.net A HILIC-Q-TOF-MS platform has been successfully used to develop activity assays for enzymes like nicotinamide N-methyltransferase (NNMT), enabling rapid and sensitive analysis of substrates and products. researchgate.net Such a platform would be invaluable for studying the metabolic pathways involving this compound, allowing for both targeted quantification and the discovery of novel, related metabolites. nih.gov
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event between two molecules in solution. atascientific.com.au This label-free method allows for the determination of multiple binding parameters in a single experiment, providing a complete thermodynamic profile of the interaction. atascientific.com.aunih.gov
In the context of this compound, ITC would be employed to characterize its direct interaction with potential protein targets, such as enzymes or receptors. In a typical ITC experiment, a solution of the compound is titrated into a solution containing the target protein, and the minute temperature changes are measured by a highly sensitive microcalorimeter. atascientific.com.au The resulting data can be analyzed to determine the binding affinity (dissociation constant, Kd), stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). atascientific.com.auresearchgate.net This information is critical for understanding the forces driving the binding event and for validating whether the compound directly engages its intended target. For instance, ITC has been used to measure the binding affinity of inhibitors to nicotinamide N-methyltransferase (NNMT). semanticscholar.org
Table 2: Thermodynamic Parameters Determined by ITC
| Parameter | Description |
|---|---|
| Binding Affinity (Kd) | The dissociation constant, which indicates the strength of the binding interaction. A lower Kd signifies a stronger affinity. researchgate.net |
| Stoichiometry (n) | The molar ratio of the ligand (e.g., this compound) to the target protein in the formed complex. atascientific.com.au |
| Enthalpy (ΔH) | The measure of the heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. atascientific.com.au |
| Entropy (ΔS) | The measure of the change in disorder of the system upon binding, reflecting changes due to hydrophobic interactions and conformational rearrangements. atascientific.com.au |
Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based immunoassay technique designed for detecting and quantifying substances such as proteins, peptides, and hormones. biocompare.complos.org While typically used for large molecules, a competitive ELISA could be developed for the specific quantification of a small molecule like this compound in biological fluids such as plasma or urine.
The development of such an assay would require generating a specific monoclonal or polyclonal antibody that recognizes this compound. In a competitive ELISA format, a known amount of the compound is pre-coated onto the microplate wells. The biological sample is then added along with a limited amount of the specific antibody. The compound in the sample competes with the coated compound for binding to the antibody. After a washing step, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change. The signal intensity is inversely proportional to the concentration of this compound in the sample. ELISAs have been established for the enzyme nicotinamide N-methyltransferase (NNMT), demonstrating the utility of this technique for measuring components of the nicotinamide metabolic pathway and its potential as a biomarker in diseases like lung cancer. nih.gov The development of an ELISA for this compound could provide a high-throughput, cost-effective method for large-scale clinical or epidemiological studies. plos.orgnih.gov
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a laser-based technology that enables the rapid analysis of multiple physical and chemical characteristics of single cells as they flow in a fluid stream through a beam of light. nih.gov It is an essential tool for investigating the effects of a compound on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). thermofisher.com
To analyze the cell cycle, cells treated with this compound are fixed and stained with a fluorescent dye, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), which stoichiometrically binds to DNA. nih.govthermofisher.com The fluorescence intensity of individual cells is then measured by the flow cytometer. The resulting DNA content histogram allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.com This can reveal if the compound induces cell cycle arrest at a specific checkpoint.
Apoptosis can be assessed using various flow cytometry-based assays. A common method involves co-staining cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis) and a viability dye like PI. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Analyzing the effects of novel nicotinamide-related compounds on cell cycle distribution is a key step in evaluating their potential as therapeutic agents. researchgate.net
Molecular Imaging Techniques for In Vivo Studies
Molecular imaging encompasses a range of techniques that allow for the visualization, characterization, and quantification of biological processes at the molecular and cellular levels within living organisms. nih.gov Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that is particularly powerful for in vivo studies. acs.org
For in vivo studies of this compound, the compound could be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). acs.orgresearchgate.net The resulting radiotracer is administered, and its distribution, accumulation, and clearance from various tissues and organs are monitored over time using a PET scanner. This approach can provide invaluable information on the compound's pharmacokinetics and biodistribution. Furthermore, if this compound binds to a specific target that is upregulated in a disease state (e.g., a tumor), the radiolabeled compound could serve as a diagnostic imaging agent to detect the disease and monitor treatment response. nih.gov Research into related structures, such as fluorinated this compound derivatives, highlights the interest in developing such molecules as PET tracers for specific targets like the prostate-specific membrane antigen (PSMA). acs.org This demonstrates a clear path for the potential application of radiolabeled this compound in non-invasive, in vivo molecular imaging.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Annexin V |
| Carbon-11 |
| 4',6-diamidino-2-phenylindole (DAPI) |
| Fluorine-18 |
| N-Butyl-6-fluoro-2-(methylamino)nicotinamide |
| N-methylnicotinamide |
| Nicotinamide |
| Nicotinamide adenine dinucleotide (NAD+) |
Future Directions and Translational Research Perspectives
Development of Next-Generation NNMT Inhibitors
The development of next-generation NNMT inhibitors derived from nicotinamide (B372718) analogues is a primary focus of current research. The goal is to create compounds with enhanced potency, selectivity, and drug-like properties. A key strategy has been the design of bisubstrate inhibitors, which are engineered to occupy both the nicotinamide-binding site and the binding site of the cofactor S-adenosyl-L-methionine (SAM) within the NNMT enzyme. nih.govrsc.org This approach aims to mimic the transition state of the methylation reaction, potentially leading to higher binding affinity and specificity. rsc.org
By covalently linking fragments of the NNMT substrates, researchers have created libraries of bisubstrate-like compounds. rsc.org For instance, structure-based design has led to the development of inhibitors that successfully occupy both substrate and cofactor binding sites, a concept validated by the crystal structure of human NNMT in complex with such an inhibitor. nih.gov These findings provide a roadmap for developing more advanced inhibitors based on scaffolds like 2-(methylamino)nicotinamide. Further modifications, such as incorporating moieties like naphthalene to enhance π–π stacking interactions in the nicotinamide-binding pocket, have been shown to significantly increase inhibitory activity. nih.govacs.org
Future efforts will likely focus on optimizing these bisubstrate inhibitors to improve their pharmacokinetic profiles and cellular potency. The development of covalent inhibitors that target specific residues, such as cysteine C165 in the SAM-binding pocket, represents another promising avenue for achieving high potency and selectivity. nih.gov
Table 1: Examples of NNMT Inhibitor Strategies
| Inhibitor Strategy | Design Principle | Key Findings | Reference |
|---|---|---|---|
| Bisubstrate Inhibition | Mimics the transition state by occupying both nicotinamide and SAM binding sites. | Validated by co-crystal structures; can achieve high potency and selectivity. | nih.govrsc.org |
| Structure-Based Design | Utilizes the 3D structure of NNMT to design molecules with improved binding. | Incorporation of naphthalene moieties increased activity through enhanced π–π stacking. | nih.govacs.org |
| Covalent Inhibition | Forms a covalent bond with a specific amino acid residue in the active site. | Chloroacetamide-based inhibitors have been developed to target a cysteine residue in the SAM-binding pocket. | nih.gov |
Exploration of Combination Therapies
The role of NNMT in various diseases, particularly cancer, suggests that its inhibitors could be effective as part of combination therapy regimens. Overexpression of NNMT is associated with a range of cancers and metabolic disorders. nih.govacs.org Therefore, combining an NNMT inhibitor with existing therapeutic agents may offer synergistic effects and overcome resistance mechanisms.
A key rationale for this approach is the ability of nicotinamide and its derivatives to modulate the tumor microenvironment (TME). For example, in preclinical models of pancreatic cancer, the combination of nicotinamide with the chemotherapeutic agent gemcitabine resulted in a significant reduction in tumor weight and metastases. nih.gov This combination therapy led to a decrease in tumor-associated macrophages and myeloid-derived suppressor cells, which are known to create an immune-suppressive TME. nih.gov
Future research will likely explore combining next-generation NNMT inhibitors, derived from structures like this compound, with:
Chemotherapeutics: To enhance their efficacy and potentially resensitize resistant tumors.
Immunotherapies: To remodel the TME and improve the response to checkpoint inhibitors.
Targeted therapies: To exploit the metabolic vulnerabilities of cancer cells that are dependent on NNMT activity. For instance, NNMT inhibitors could be combined with therapies targeting pathways regulated by NAD+ or methionine metabolism. mdpi.com
Identification of Novel Therapeutic Targets Modulated by Nicotinamide Derivatives
Inhibition of NNMT by nicotinamide derivatives has profound effects on cellular metabolism, which can, in turn, modulate the activity of various downstream targets. NNMT catalyzes the methylation of nicotinamide using SAM as a methyl donor, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). nih.gov This process impacts the cellular pools of NAD+ (a key cellular coenzyme) and SAM (the universal methyl donor). nih.gov
The modulation of these critical metabolites affects numerous cellular processes and enzymes:
Sirtuins: These NAD+-dependent deacetylases are crucial regulators of metabolism, inflammation, and aging. By preventing the depletion of the nicotinamide precursor to NAD+, NNMT inhibition can lead to increased sirtuin activity. nih.gov
Poly(ADP-ribose) Polymerases (PARPs): These enzymes are also NAD+-dependent and are involved in DNA repair and cell death. Modulating NAD+ levels through NNMT inhibition could influence PARP activity, which is a key target in cancer therapy. nih.gov
Methyltransferases: The inhibition of NNMT affects the SAM/SAH ratio, which is a critical determinant of cellular methylation potential. nih.gov This can impact epigenetic modifications, such as DNA and histone methylation, which play a fundamental role in gene expression and cancer development.
Therefore, nicotinamide derivatives that inhibit NNMT could be used as tools to probe these fundamental cellular processes and identify novel therapeutic targets within these pathways.
Advanced Preclinical Development and Biomarker Discovery
The translation of potent NNMT inhibitors from the laboratory to the clinic requires robust preclinical development and the identification of reliable biomarkers. Preclinical studies in animal models of obesity and cancer have demonstrated the therapeutic potential of NNMT inhibition. For example, nicotinamide analogues have been shown to decrease MNA production, stabilize insulin (B600854) levels, and lead to weight loss in mouse models of metabolic disorders. nih.gov In oncology, NNMT inhibitors have been shown to suppress the growth and migration of renal cancer cells. researchgate.net
A crucial aspect of preclinical and clinical development is the use of biomarkers to assess target engagement and therapeutic response. The direct product of the NNMT reaction, MNA, serves as a logical and useful biomarker. nih.gov Measuring the levels of MNA in plasma or urine can provide a direct readout of NNMT inhibition in vivo. nih.govnih.gov
Future preclinical work will need to focus on:
Establishing a clear relationship between the dose of the NNMT inhibitor, the degree of MNA suppression, and the desired therapeutic effect.
Identifying patient populations most likely to benefit from NNMT inhibition through biomarker stratification. This could involve measuring baseline NNMT expression levels in tumors or identifying specific metabolic profiles. mdpi.comajmc.com
Evaluating the long-term efficacy and safety of next-generation NNMT inhibitors in relevant animal models.
Table 2: Biomarkers in NNMT Inhibitor Development
| Biomarker | Type | Utility | Research Finding | Reference |
|---|---|---|---|---|
| 1-Methylnicotinamide (MNA) | Target Engagement | Directly measures the inhibition of NNMT enzyme activity. | Treatment of cancer cells with an NNMT inhibitor led to a significant decrease in MNA levels. | nih.gov |
| NNMT Expression | Patient Stratification | High NNMT expression in tumors may predict response to therapy. | High NNMT expression in clear cell renal cell carcinoma is linked with poor survival. | researchgate.net |
| Metabolomic Profiles | Response Prediction | Changes in NAD+ and SAM-related metabolites could indicate therapeutic effect. | NNMT inhibition is linked to changes in the SAM/SAH ratio and histone methylation. | nih.gov |
Methodological Advancements in Computational and Experimental Approaches
Continued progress in the development of NNMT inhibitors relies on advancements in both computational and experimental methodologies.
Computational Approaches:
Structure-Based Drug Design: The availability of high-resolution crystal structures of NNMT, both alone and in complex with substrates and inhibitors, has been instrumental. nih.gov Molecular docking and dynamic simulations are used to model how novel nicotinamide derivatives bind to the enzyme's active site, allowing for the rational design of more potent compounds. nih.gov Future computational work will likely involve more sophisticated techniques, such as free energy perturbation calculations, to more accurately predict binding affinities.
Experimental Approaches:
Advanced Synthesis Techniques: The efficient synthesis of libraries of nicotinamide derivatives is crucial for structure-activity relationship (SAR) studies. Novel methods, such as the use of continuous-flow microreactors catalyzed by enzymes, offer a green and efficient strategy for producing these compounds. nih.gov
High-Throughput Screening and Assay Development: The development of robust and sensitive assays is essential for evaluating inhibitor potency. Methods such as ultra-high-performance hydrophilic liquid interaction chromatography coupled to mass spectrometry (UHP-HILIC-Q-TOF-MS) allow for the rapid and accurate measurement of MNA formation, facilitating efficient screening of compound libraries. acs.org
These advanced methodologies will accelerate the discovery-development cycle, enabling the identification and optimization of the next generation of NNMT inhibitors for clinical translation.
Q & A
Q. What ethical and regulatory considerations apply to preclinical testing of this compound?
- Compliance Guidelines : Adhere to OECD Test Guidelines for in vitro/in vivo assays. Submit experimental protocols to institutional review boards (IRBs) and document adverse events per FDA/NIH reporting standards .
Methodological Resources
- Data Validation : Cross-reference spectral data with NIST Standard Reference Database 69 .
- Literature Review : Use PubMed and Scopus with search terms like “this compound AND (synthesis OR pharmacokinetics)” to filter primary studies .
- Experimental Replication : Follow Materials and Methods sections in high-impact journals (e.g., Medicinal Chemistry Research) for protocol templates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
